1-(2-((2H-1,2,3-triazol-2-yl)methyl)pyrrolidin-1-yl)-2-(benzo[d][1,3]dioxol-5-yl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-(2-((2H-1,2,3-triazol-2-yl)methyl)pyrrolidin-1-yl)-2-(benzo[d][1,3]dioxol-5-yl)ethan-1-one is a useful research compound. Its molecular formula is C16H18N4O3 and its molecular weight is 314.345. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 1-(2-((2H-1,2,3-triazol-2-yl)methyl)pyrrolidin-1-yl)-2-(benzo[d][1,3]dioxol-5-yl)ethan-1-one is a novel organic molecule that incorporates a triazole ring, a pyrrolidine moiety, and a benzo[d][1,3]dioxole structure. This unique combination suggests potential for diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
This compound can be characterized by its complex structure which includes:
- Triazole Ring : Known for its stability and biological activity.
- Pyrrolidine Moiety : Contributes to the compound's pharmacological properties.
- Benzo[d][1,3]dioxole Group : Often associated with various biological activities including anticancer and antimicrobial effects.
The molecular formula is C17H20N4O3 and the molecular weight is approximately 344.37 g/mol.
Antifungal Activity
Research has shown that triazole derivatives exhibit significant antifungal properties. Compounds containing triazole rings have been extensively studied for their ability to inhibit fungal growth. For instance, derivatives similar to the target compound have demonstrated effectiveness against various fungal strains, suggesting potential applications in treating fungal infections .
Anticancer Properties
The benzo[d][1,3]dioxole component is known for its anticancer properties. Studies indicate that compounds with this structure can induce apoptosis in cancer cells. The mechanism often involves the modulation of cell signaling pathways that lead to cell death .
Antidiabetic Effects
Recent studies have highlighted the antidiabetic potential of triazole-containing compounds. These compounds may help regulate blood glucose levels by enhancing insulin sensitivity or inhibiting glucose production in the liver .
The biological activities of this compound can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor of enzymes involved in metabolic pathways relevant to cancer and diabetes.
- Receptor Modulation : It may interact with receptors that regulate cellular signaling pathways related to growth and apoptosis.
Study 1: Antifungal Activity
A study published in Medicinal Chemistry evaluated several triazole derivatives for antifungal activity. The results indicated that compounds similar to the target molecule exhibited strong inhibitory effects against Candida albicans and Aspergillus niger .
Study 2: Cytotoxicity Against Cancer Cells
In vitro studies assessed the cytotoxic effects of various benzo[d][1,3]dioxole derivatives on human cancer cell lines (e.g., MCF-7 breast cancer cells). The findings revealed IC50 values indicating significant cytotoxicity at low concentrations .
Study 3: Antidiabetic Mechanisms
Another research focused on the antidiabetic effects of triazoles, demonstrating that certain derivatives improved glucose tolerance in diabetic mice models. The study suggested that these compounds enhance insulin signaling pathways .
Data Tables
Eigenschaften
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-1-[2-(triazol-2-ylmethyl)pyrrolidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O3/c21-16(9-12-3-4-14-15(8-12)23-11-22-14)19-7-1-2-13(19)10-20-17-5-6-18-20/h3-6,8,13H,1-2,7,9-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPVQGVRYELXWNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)CC2=CC3=C(C=C2)OCO3)CN4N=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.